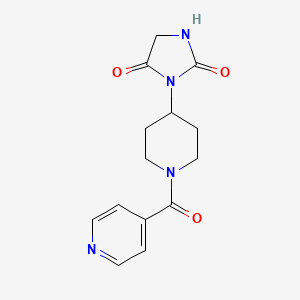

3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione, also known as INPI-2, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.

Scientific Research Applications

Antibacterial and Anti-Fungal Activities

Imidazolinones have demonstrated potent antibacterial and antifungal properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. These compounds could serve as promising candidates for developing new antimicrobial agents .

Anti-Inflammatory and Analgesic Activity

The anti-inflammatory and analgesic effects of 5-imidazolinone derivatives have been investigated. These compounds may help alleviate pain and reduce inflammation, making them valuable in pharmaceutical research .

Anti-Cancer Activity

Studies have examined the potential of 5-imidazolinone derivatives as anticancer agents. Their unique structural modifications show promise in suppressing tumor growth. Researchers have explored their efficacy against specific cancer cell lines, emphasizing their therapeutic potential .

Anthelmintic Activity

Imidazolinones have also been evaluated for their anthelmintic properties. These compounds may exhibit activity against parasitic worms, making them relevant in veterinary medicine and parasite control .

Biological Activities Beyond Antimicrobial and Anti-Inflammatory Effects

Apart from the mentioned applications, 5-imidazolinone derivatives have been studied for other biological activities. These include potential roles in metabolic pathways, enzyme inhibition, and cellular processes. Researchers continue to explore their multifaceted effects .

Synthetic Strategies and Future Prospects

Researchers are actively developing synthetic strategies to modify and optimize 5-imidazolinone derivatives. Future prospects involve further structural modifications, in silico studies, and in vitro evaluations to enhance their pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .

Biochemical Pathways

The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .

properties

IUPAC Name |

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFRLNYDJWNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)

![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)